molecular formula C10H9ClN2OS B2615067 N-(6-chloro-1,3-benzothiazol-2-yl)propanamide CAS No. 313535-82-9

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2615067
CAS RN: 313535-82-9
M. Wt: 240.71
InChI Key: YDOXHKJIZMSLKL-UHFFFAOYSA-N
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Description

“N-(6-chloro-1,3-benzothiazol-2-yl)propanamide” is a chemical compound with the empirical formula C9H7ClN2OS . It is a solid substance .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “N-(6-chloro-1,3-benzothiazol-2-yl)propanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .


Molecular Structure Analysis

The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)propanamide” can be represented by the SMILES string O=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 .


Physical And Chemical Properties Analysis

“N-(6-chloro-1,3-benzothiazol-2-yl)propanamide” is a solid substance . Its molecular weight is 226.68 .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

“N-(6-chloro-1,3-benzothiazol-2-yl)propanamide” and its derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

Anti-Tubercular Compounds

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Cytotoxic Activity

The QSAR equations and their predictive performance in predicting cytotoxic activity of the 1,1-dioxo-1,4,2-benzodithiazine derivatives against MCF-7 and HCT-116 cell lines have been studied .

Treatment of Rheumatic, Rheumatoid Arthritis and Osteoarthritis

“N-(6-chloro-1,3-benzothiazol-2-yl)propanamide” is usually used for treating rheumatic, rheumatoid arthritis and osteoarthritis .

Synthesis of Benzothiazole Derivatives

The benzothiazole-2-yl urea (2) were prepared by treating 6-chloro-1,3-benzothiazole-2-amine (1) with sodium cyanate in the presence of glacial acetic acid .

Synthesis of 1,2,4-Triazolo-[3,4-b]-1,3,4-Thiadiazole Derivatives

A series of 6-substituted - 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of benzothiazole were synthesized in satisfactory yield .

Safety And Hazards

“N-(6-chloro-1,3-benzothiazol-2-yl)propanamide” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with it are H302 - H319 .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-2-9(14)13-10-12-7-4-3-6(11)5-8(7)15-10/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOXHKJIZMSLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide

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